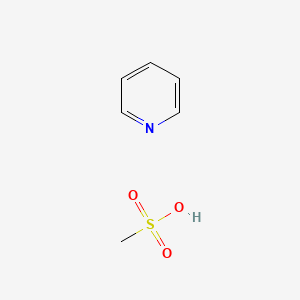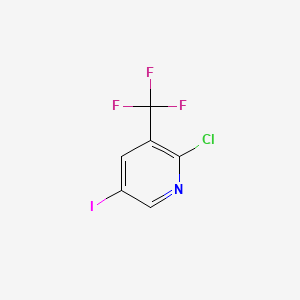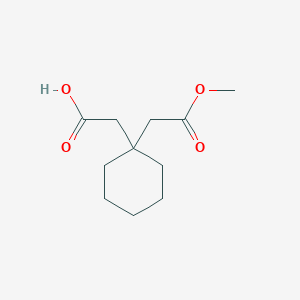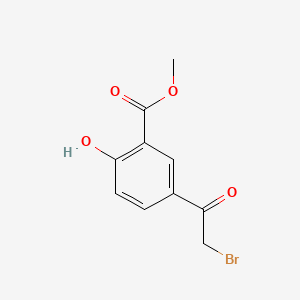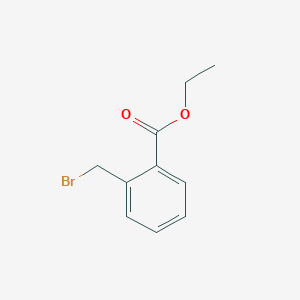
Ethyl 2-(bromomethyl)benzoate
Descripción general
Descripción
Ethyl 2-(bromomethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .
Synthesis Analysis
The synthesis of Ethyl 2-(bromomethyl)benzoate involves several steps . The process starts with the reaction of ethyl 2-toluate with N-Bromosuccinimide and dibenzoyl peroxide in carbon tetrachloride at 0°C . The mixture is then heated at reflux for 3.5 hours under nitrogen .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(bromomethyl)benzoate consists of a benzene ring attached to a bromomethyl group and an ethyl ester group . The bromomethyl group is attached to the benzene ring at the 2-position, and the ethyl ester group is attached to the benzene ring at the 1-position .
Chemical Reactions Analysis
Ethyl 2-(bromomethyl)benzoate can undergo various chemical reactions. For instance, it can participate in free radical bromination and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Ethyl 2-(bromomethyl)benzoate is a solid compound . It has a molecular weight of 243.10 . The SMILES string representation of this compound is CCOC(=O)c1ccc(CBr)cc1 .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Xu et al. (2002) demonstrated that heterocyclic ketene aminals reacted with ethyl 2-(bromomethyl)benzoate to produce C-benzylated products, which underwent intramolecular cyclocondensation to form e-lactam fused heterocyclic compounds. This study highlights the compound's utility in synthesizing novel heterocyclic structures (Xu, Jie, Wang, & Huang, 2002).
Monoamine Oxidase Inhibitors : Misra et al. (1980) synthesized ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) by condensing bromoacetanthranil with ethyl-4-aminobenzoates. These esters were converted to corresponding hydrazides to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).
Protective Agent in Synthesis : Watanabe and Nakamura (1997) used a similar compound, 2-[(2-Arylmethyloxy)ethyl]benzoates, for alcohol protection, demonstrating its utility in complex organic syntheses. They explored an efficient deprotection procedure using a palladium(0) catalyst (Watanabe & Nakamura, 1997).
Biological Studies : Ishiguro et al. (2003) studied a derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, as an anti-juvenile hormone agent in biological organisms like silkworms, indicating the compound's relevance in entomological research (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Chemical Probes in Biological Applications : Zheng et al. (2016) developed a turn-on fluorescent probe for H2S detection using a derivative of 4-(bromomethyl)benzoate. This probe exhibited high sensitivity and selectivity for H2S, indicating its potential for biological imaging applications (Zheng, Niu, Chen, Wu, Tung, & Yang, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTAHSEKSPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452673 | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(bromomethyl)benzoate | |
CAS RN |
7115-91-5 | |
| Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction ethyl 2-(bromomethyl)benzoate undergoes with heterocyclic ketene aminals?
A: Ethyl 2-(bromomethyl)benzoate undergoes a regiospecific C-benzylation reaction with heterocyclic ketene aminals. [, ] This means the benzyl group of ethyl 2-(bromomethyl)benzoate selectively attaches to the carbon atom of the ketene aminal.
Q2: What is the significance of this C-benzylation reaction?
A: This reaction is highly valuable for synthesizing complex heterocyclic compounds. The initial C-benzylation is followed by an intramolecular cyclocondensation, ultimately leading to the formation of ε-lactam-fused heterocyclic compounds. [, ] These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Q3: Does the size of the heterocyclic ring in the ketene aminal affect this reaction?
A: Yes, the research suggests that the size of the heterocyclic ring in the ketene aminal influences the reaction outcome. [, ] While the papers don't provide specific details on these effects, it highlights an important consideration for scientists aiming to synthesize specific ε-lactam-fused heterocycles using this reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

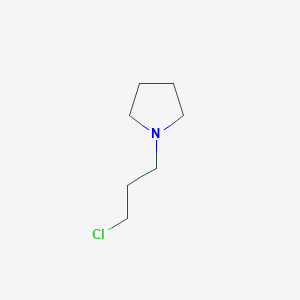






![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
